molecular formula C10H11ClO B8304154 Allyl 4-chlorobenzyl ether

Allyl 4-chlorobenzyl ether

Cat. No.: B8304154
M. Wt: 182.64 g/mol
InChI Key: CUGPEKZSKQMWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 4-chlorobenzyl ether is an organic compound that belongs to the class of ethers It is characterized by the presence of an allyl group attached to a 4-chlorobenzyl group through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl 4-chlorobenzyl ether can be synthesized through several methods. One common method involves the Williamson ether synthesis, where 4-chlorobenzyl alcohol reacts with allyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous-flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced production costs. Catalysts such as montmorillonite clay can be used to facilitate the reaction under continuous-flow conditions .

Chemical Reactions Analysis

Types of Reactions: Allyl 4-chlorobenzyl ether undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The ether linkage can be cleaved under reductive conditions to yield the corresponding alcohols.

    Substitution: The chlorine atom on the benzyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Allyl 4-chlorobenzyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of allyl 4-chlorobenzyl ether involves its ability to undergo various chemical reactions, which can lead to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the allyl group is targeted, leading to the formation of epoxides or aldehydes .

Comparison with Similar Compounds

    Allyl benzyl ether: Similar structure but lacks the chlorine atom on the benzyl ring.

    4-Chlorobenzyl alcohol: Similar structure but lacks the allyl group.

    Benzyl allyl ether: Similar structure but lacks the chlorine atom on the benzyl ring.

Uniqueness: Allyl 4-chlorobenzyl ether is unique due to the presence of both an allyl group and a 4-chlorobenzyl group. This combination allows it to undergo a wider range of chemical reactions compared to its similar compounds .

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

1-chloro-4-(prop-2-enoxymethyl)benzene

InChI

InChI=1S/C10H11ClO/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6H,1,7-8H2

InChI Key

CUGPEKZSKQMWBC-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC1=CC=C(C=C1)Cl

Origin of Product

United States

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